1h-Pyrrolo[3,2-c]pyridin-7-amine
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Overview
Description
1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
It is noted that pyrrolo[3,2-c]pyridine derivatives show an inhibitory effect against fms kinase , which is involved in cell survival and proliferation .
Mode of Action
Given its structural similarity to other pyrrolo[3,2-c]pyridine derivatives, it may interact with its targets (such as fms kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes, potentially impacting cell survival and proliferation .
Biochemical Pathways
The inhibition of fms kinase, a target of pyrrolo[3,2-c]pyridine derivatives, could impact various cellular signaling pathways related to cell survival and proliferation .
Result of Action
The inhibition of fms kinase could potentially lead to changes in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyrrolo[3,2-c]pyridine-7-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridin-7-amine derivatives.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrrolo[2,3-b]pyridine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-7-amine is unique due to its specific binding affinity for the colchicine-binding site on tubulin, making it a potent anticancer agent. Its structural features allow for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBKULODJSIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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